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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-amine
CAS No.: 51564-92-2
Cat. No.: B118308
Get Quote
. J

Technical Guide: 6-Chloro-4-methylpyridin-2-
amine

CAS Registry Number: 51564-92-2 Synonyms: 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-
2-pyridinamine

Executive Summary

6-Chloro-4-methylpyridin-2-amine is a trisubstituted pyridine derivative serving as a critical
scaffold in medicinal chemistry. Characterized by a "push-pull" electronic structure—where the
electron-donating amino and methyl groups oppose the electron-withdrawing chlorine and ring
nitrogen—this molecule exhibits unique regioselectivity. It is a primary intermediate in the
synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and COX-2 inhibitors, offering three
distinct vectors for chemical diversification: the nucleophilic amine, the electrophilic chloro-
substituent, and the oxidizable methyl group.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8][°]

Core Identifiers

Property Specification

IUPAC Name 6-Chloro-4-methylpyridin-2-amine
SMILES CC1=CC(Cl)=NC(N)=C1

InChl Key NWQCZHMVYZDGQJ-UHFFFAOYSA-N
Molecular Formula CeH7CIN2

Molecular Weight 142.59 g/mol

Physical Properties

Parameter Value Notes

White to off-white crystalline Darkens upon oxidation/light
Appearance .

solid exposure.

Varies by polymorph/purity;
Melting Point 130-133 °C (Typical) distinct from 3-amino isomer
(mp ~69°C).

Reduced basicity compared to
pKa (Calculated) ~3.5 (Pyridine N) 2-aminopyridine (pKa 6.86)

due to -| effect of CI.

Moderate lipophilicity suitable
LogP ~15 _ _
for CNS drug intermediates.

Solubility DMSO, Methanol, DCM Sparingly soluble in water.

Structural Analysis & Electronic Properties

The reactivity of 6-chloro-4-methylpyridin-2-amine is dictated by the interplay of its
substituents.
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e Position 2 (Amino Group): Acts as a strong

-donor (+M effect), increasing electron density at C3 and C5. However, the adjacent ring
nitrogen exerts a -l effect, making the exocyclic amine weakly nucleophilic unless
deprotonated.

» Position 6 (Chlorine): Activates the ring toward Nucleophilic Aromatic Substitution (

) at the C6 position, particularly because the leaving group is ortho to the ring nitrogen.
o Position 4 (Methyl): Weakly activating (+I). The protons are benzylic-like and susceptible to

radical halogenation or oxidation to a carboxylic acid.

Tautomerism

While the amino-pyridine form is dominant, the molecule can exist in a minor imino-
dihydropyridine tautomer, particularly in non-polar solvents or when bound to enzyme active
sites.

Synthesis & Manufacturing

The industrial synthesis typically employs a "top-down" approach starting from the symmetrical
precursor 2,6-dichloro-4-methylpyridine.

Primary Synthetic Route: Ammonolysis

This route exploits the symmetry of the starting material. Since both chlorines are equivalent,
monosubstitution with ammonia yields the desired product with high regioselectivity.

Protocol:

» Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Aqueous Ammonia (28%, 5-10 eq),
Copper(l) oxide (Catalytic, optional for acceleration).

o Conditions: Sealed autoclave or pressure vessel at 130-150°C for 12—24 hours.

o Work-up: Cool to RT. The product often precipitates. Filter and wash with cold water.
Recrystallize from ethanol/water.
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Yield: Typically 75-85%.

Alternative Route: Chlorination of 2-Amino-4-picoline

Direct chlorination of 2-amino-4-methylpyridine using

-chlorosuccinimide (NCS) or

is less favored due to poor regioselectivity, often yielding a mixture of 3-chloro, 5-chloro, and
3,5-dichloro byproducts.

2,6-Dichloro-4-methylpyridine v Process Control :
(CAS 39621-00-6) Nucleophilic Anack :
Melsenhelmer Cl 6-Chloro-4-methylpyridin-2-amine | Excess NH3 / High T _ | 2,6-Diamino-4-methylpyridine

' : Complex 1 f (Target) (Over-reaction)
NH3 (aq) / Heat — TTTTTITTTTIOOTL
(Autoclave 140°C)

Click to download full resolution via product page

Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of 6-chloro-4-
methylpyridin-2-amine.

Reactivity Profile & Functionalization

This scaffold is a "linchpin” in diversity-oriented synthesis (DOS).

C-CIl Bond Transformations (Position 6)

The chlorine atom is the most versatile handle, enabling C-C and C-N bond formation.
e Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using

or

yields 2-amino-6-arylpyridines.

e Buchwald-Hartwig Amination: Coupling with secondary amines to generate 2,6-
diaminopyridines.
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e Hydrogenolysis: Removal of Cl using

to generate 2-amino-4-methylpyridine (if the Cl was used as a blocking group).

Amino Group Transformations (Position 2)

o Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides to form
amides/sulfonamides (common in drug design to modulate solubility).

e Sandmeyer Reaction: Diazotization (

) followed by substitution (e.g., with CuCN) to install a nitrile group.

e Cyclization: Condensation with

-haloketones forms imidazo[1,2-a]pyridines.

Methyl Group Transformations (Position 4)

e Oxidation: Treatment with

or

yields the carboxylic acid or aldehyde, respectively, allowing further chain extension.

6-Chloro-4-methylpyridin-2-amine

C6 Substitution .~ C6 Substitution N-Acylation -Alkylation + Cyclization “\C4 Benzylic

Suzuki Coupling Buchwald Amination Amide Formation Cyclization to Oxidation to
(Ar-B(OH)2, Pd) (R2NH, Pd) (RCOCI) Imidazo[1,2-a]pyridine COOH / CHO

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways from the 6-chloro-4-methylpyridin-2-amine core.

Applications in Drug Discovery
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This specific isomer is a bioisostere for 2-aminopyridine and aniline moieties in kinase
inhibitors.

Case Study: Kinase Inhibition

The 2-aminopyridine motif functions as a hinge binder in ATP-competitive inhibitors.

» H-Bonding: The ring nitrogen (acceptor) and the exocyclic amino group (donor) form a
bidentate H-bond network with the kinase hinge region (e.g., Met318 in c-Src).

» Role of Chlorine: The C6-chlorine atom can fill a hydrophobic pocket (gatekeeper residue) or
induce a twist in the molecule to improve selectivity against homologous kinases.

* Role of Methyl: The C4-methyl group breaks molecular symmetry and can restrict
conformation, reducing the entropic penalty of binding.

Relevant Scaffolds:

» Dasatinib Analogues: Used in the synthesis of "Type I" and "Type II" kinase inhibitors where
the aminopyridine headgroup is coupled to a thiazole or pyrimidine core.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

H NMR (DMSO- , 400 MHz)

e 2.15-2.20 ppm (s, 3H): Methyl group at C4.

6.30—6.40 ppm (br s, 2H): Exocyclic
protons (exchangeable with

).

6.45 ppm (s, 1H): Proton at C3 (shielded by amino group).

6.60 ppm (s, 1H): Proton at C5.

Note: The singlets at C3 and C5 confirm the 2,4,6-substitution pattern.
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Mass Spectrometry (LC-MS)[11]

* lonization: ESI+
e Parent lon
: m/z 143.0 (for
) and 145.0 (for

).

 Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a monochlorinated
compound.

Safety & Handling

o GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
e Hazards: Harmful if swallowed. Causes serious eye irritation.

» Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. The amine is prone to
oxidation over long periods, turning yellow/brown.

» Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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